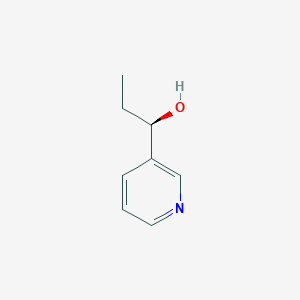

(R)-1-(pyridin-3-yl)propan-1-ol

説明

特性

IUPAC Name |

(1R)-1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGGGNADMGYZFG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

mass spectrometry fragmentation pattern of (R)-1-(pyridin-3-yl)propan-1-ol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-1-(pyridin-3-yl)propan-1-ol

Authored by: A Senior Application Scientist

Introduction

(R)-1-(pyridin-3-yl)propan-1-ol is a chiral secondary alcohol containing a pyridine moiety. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development settings. This guide provides an in-depth analysis of the predicted fragmentation patterns of (R)-1-(pyridin-3-yl)propan-1-ol under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The mechanistic insights provided herein are derived from established principles of mass spectrometry and data from analogous chemical structures.

The molecular weight of 1-(pyridin-3-yl)propan-1-ol is 137.18 g/mol , with a molecular formula of C8H11NO.[1] This fundamental information forms the basis for interpreting its mass spectra.

Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation fingerprint that is highly useful for structural elucidation. The fragmentation of (R)-1-(pyridin-3-yl)propan-1-ol in EI-MS is predicted to be governed by the characteristic fragmentation of secondary alcohols and pyridine derivatives.[2][3]

Predicted EI Fragmentation Pathways

The primary fragmentation pathways anticipated for (R)-1-(pyridin-3-yl)propan-1-ol upon electron impact are dominated by cleavage events alpha to the hydroxyl group, loss of neutral molecules, and fragmentation of the pyridine ring.

A key fragmentation process for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom, a reaction known as α-cleavage.[3] This process is favorable due to the formation of a resonance-stabilized cation. For secondary alcohols, this cleavage can occur on either side of the carbon bearing the hydroxyl group.

Another common fragmentation pathway for alcohols is the elimination of a water molecule, leading to an [M-18] peak. The pyridine ring itself is a stable aromatic system, but at higher energies, it can undergo fragmentation, typically involving the loss of hydrogen cyanide (HCN).[4]

The most significant predicted fragmentation pathways are:

-

Molecular Ion (M+•): The initial ionization event will produce a molecular ion at a mass-to-charge ratio (m/z) of 137. The intensity of this peak may be weak due to the facile fragmentation of the secondary alcohol.

-

α-Cleavage (Loss of Ethyl Radical): The most favorable α-cleavage is expected to be the loss of an ethyl radical (•CH2CH3), resulting in a highly stable, resonance-delocalized cation at m/z 108 . This is anticipated to be the base peak in the spectrum.

-

α-Cleavage (Loss of Pyridyl Radical): Loss of the pyridyl radical is less likely but could produce a fragment at m/z 59 .

-

Dehydration (Loss of Water): The elimination of a neutral water molecule (H2O) would result in an ion at m/z 119 .

-

Pyridine Ring Fragmentation: The pyridine ring or its fragments can undergo further fragmentation. A common loss from pyridine and its derivatives is hydrogen cyanide (HCN), which would lead to a fragment from the m/z 108 ion at m/z 81 .[4]

Predicted EI-MS Fragmentation Scheme

Caption: Predicted EI-MS fragmentation of (R)-1-(pyridin-3-yl)propan-1-ol.

Summary of Predicted EI-MS Fragments

| m/z | Proposed Formula | Origin |

| 137 | [C8H11NO]+• | Molecular Ion |

| 119 | [C8H9N]+• | [M - H2O]+• |

| 108 | [C6H6NO]+ | [M - C2H5]+ (α-cleavage) |

| 81 | [C5H4O]+ | [m/z 108 - HCN]+ |

| 59 | [C3H7O]+ | [M - C5H4N]+ (α-cleavage) |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing valuable structural information.

Predicted ESI-MS/MS Fragmentation Pathways

For (R)-1-(pyridin-3-yl)propan-1-ol, the protonated molecule [M+H]+ will have an m/z of 138. The basic pyridine nitrogen is the most likely site of protonation.[5] The fragmentation of this protonated species is expected to be driven by the presence of the charge and the lability of the hydroxyl group.

The primary fragmentation pathways predicted for the [M+H]+ ion are:

-

Loss of Water: The most prominent fragmentation pathway is anticipated to be the facile loss of a neutral water molecule (H2O) from the protonated alcohol. This will result in a stable, resonance-delocalized carbocation at m/z 120 .

-

Subsequent Fragmentation: The ion at m/z 120 may undergo further fragmentation, potentially through the loss of ethene (C2H4) to form an ion at m/z 92 .

Predicted ESI-MS/MS Fragmentation Scheme

Caption: Predicted ESI-MS/MS fragmentation of protonated (R)-1-(pyridin-3-yl)propan-1-ol.

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Neutral Loss |

| 138 | 120 | [C8H10N]+ | H2O |

| 120 | 92 | [C6H6N]+ | C2H4 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol outlines a general procedure for the analysis of (R)-1-(pyridin-3-yl)propan-1-ol using GC-MS with electron ionization.

1. Sample Preparation:

- Dissolve approximately 1 mg of (R)-1-(pyridin-3-yl)propan-1-ol in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

- Vortex the solution to ensure complete dissolution.

- If necessary, dilute the sample further to an appropriate concentration (e.g., 1-10 µg/mL).

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Injector Temperature: 250 °C.

- Injection Mode: Split (e.g., 20:1 split ratio).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 70 °C, hold for 1 minute.

- Ramp: 10 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Mass Scan Range: m/z 40-400.

3. Data Analysis:

- Identify the chromatographic peak corresponding to (R)-1-(pyridin-3-yl)propan-1-ol.

- Extract the mass spectrum for this peak.

- Identify the molecular ion and major fragment ions.

- Compare the obtained spectrum with the predicted fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol provides a general method for analyzing (R)-1-(pyridin-3-yl)propan-1-ol using LC-MS/MS with electrospray ionization.

1. Sample Preparation:

- Dissolve approximately 1 mg of (R)-1-(pyridin-3-yl)propan-1-ol in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

- Vortex the solution to ensure complete dissolution.

- Dilute the sample to a final concentration of approximately 1 µg/mL with the initial solvent mixture.

2. LC-MS/MS System and Conditions:

- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

- LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Flow Rate: 0.4 mL/min.

- Gradient Program:

- 0-0.5 min: 5% B.

- 0.5-3.0 min: 5% to 95% B.

- 3.0-4.0 min: 95% B.

- 4.0-4.1 min: 95% to 5% B.

- 4.1-5.0 min: 5% B.

- Injection Volume: 2 µL.

- Column Temperature: 40 °C.

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

- Capillary Voltage: 3.0 kV.

- Cone Voltage: 30 V.

- Source Temperature: 150 °C.

- Desolvation Temperature: 400 °C.

- Desolvation Gas Flow: 800 L/hr.

- Cone Gas Flow: 50 L/hr.

- Collision Gas: Argon.

- MS/MS Analysis:

- Perform a full scan experiment (e.g., m/z 50-200) to identify the protonated molecule at m/z 138.

- Perform a product ion scan of the precursor ion at m/z 138. Optimize collision energy (e.g., 10-30 eV) to obtain a characteristic fragmentation pattern.

3. Data Analysis:

- Extract the chromatogram for the precursor ion at m/z 138.

- Analyze the product ion spectrum to identify the major fragment ions.

- Compare the observed fragments with the predicted ESI-MS/MS fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of (R)-1-(pyridin-3-yl)propan-1-ol is predicted to follow well-established pathways for secondary alcohols and pyridine-containing compounds. Under Electron Ionization, the fragmentation is expected to be dominated by α-cleavage, leading to a prominent ion at m/z 108. Under Electrospray Ionization, the protonated molecule will likely fragment via the loss of water to produce a major product ion at m/z 120. The experimental protocols provided offer a starting point for the robust and reliable characterization of this compound in a laboratory setting. These predictive insights, grounded in fundamental principles of mass spectrometry, serve as a valuable resource for researchers and professionals in drug development and chemical analysis.

References

-

Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. [Link]

-

The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]

-

RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

PubMed. Untargeted Analysis of Sesquiterpene Pyridine Alkaloids From the Dried Roots of Tripterygium Wilfordii Using High-Performance Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. [Link]

-

PubMed. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. [Link]

-

University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. [Link]

-

ACS Publications. Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry Quantitation of Urinary [Pyridine‐D4]4-hydroxy-4-(3. [Link]

-

PubMed. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

SpringerLink. Observation of charged droplets from electrospray ionization (ESI) plumes in API mass spectrometers. [Link]

-

Wiley Online Library. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

National Institute of Standards and Technology. Pyridine - the NIST WebBook. [Link]

-

PubChem. 1-(Pyridin-3-yl)propan-1-ol. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. [Link]

-

SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

IOPscience. Electron impact ionization of 1-propanol. [Link]

-

National Institute of Standards and Technology. Pyridine - the NIST WebBook. [Link]

-

RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

National Institute of Standards and Technology. Pridinol - the NIST WebBook. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

National Institute of Standards and Technology. Pyridine - the NIST WebBook. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP007679. [Link]

-

MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

-

National Institute of Standards and Technology. 1-Propanol - the NIST WebBook. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

-

University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. [Link]

-

Tosoh Analysis and Research Center Co., Ltd. Pyrolysis-Gas Chromatograph/Mass Spectrometer(Py-GC/MS). [Link]

-

MDPI. Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. [Link]

-

J-STAGE. Mass Spectrometry of Fatty Alcohol Derivatives. [Link]

-

NextSDS. 1-(pyridin-3-yl)propan-2-ol — Chemical Substance Information. [Link]

-

Oakwood Chemical. 3-Pyridin-3-yl-propan-1-ol. [Link]

Sources

- 1. 1-(Pyridin-3-yl)propan-1-ol | C8H11NO | CID 11083942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

Application Note: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation to (R)-1-(Pyridin-3-yl)propan-1-ol

Strategic Overview & Scope

Enantiomerically pure heteroaryl alcohols are indispensable chiral building blocks in the development of modern active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and CNS-active therapeutics. The asymmetric transfer hydrogenation (ATH) of 1-(pyridin-3-yl)propan-1-one to (R)-1-(pyridin-3-yl)propan-1-ol presents a unique synthetic challenge.

Traditional asymmetric hydrogenation methods often fail or stall when applied to pyridine-containing substrates. The strongly Lewis-basic pyridyl nitrogen can competitively coordinate to the transition metal center, displacing chiral ligands or poisoning the catalyst. To overcome this, the application of[1]—specifically RuCl(p-cymene)[(S,S)-TsDPEN]—in a Formic Acid/Triethylamine (FA/TEA) azeotropic system provides a robust, highly enantioselective, and scalable solution.

Mechanistic Rationale & Causality (Expertise & Experience)

The Thermodynamic Advantage of FA/TEA over Isopropanol

While isopropanol (iPrOH) is a common hydrogen donor in ATH, its reaction pathway is thermodynamically reversible. When reducing basic heteroaryl ketones, the basicity of the pyridine ring can alter the reaction equilibrium, leading to incomplete conversion and degraded enantiomeric excess (ee).

By replacing iPrOH with a 5:2 azeotropic mixture of Formic Acid and Triethylamine, the reaction is driven entirely by the[2]. The continuous removal of CO₂ from the liquid phase shifts the equilibrium permanently toward the product, ensuring >99% conversion even for strongly coordinating pyridyl substrates.

Stereocontrol via Outer-Sphere Mechanism

The stereochemical outcome is dictated by the highly ordered, six-membered pericyclic transition state characteristic of[3]. The (S,S)-TsDPEN ligand creates a rigid chiral pocket beneath the p-cymene "roof".

-

Causality of Enantioselection: The p-cymene ligand engages in stabilizing CH/π interactions with the pyridyl ring of the substrate. To minimize steric repulsion with the bulky phenyl rings of the TsDPEN ligand, the larger pyridyl group is oriented toward the open quadrant of the catalyst, while the smaller ethyl group is directed toward the sterically restricted quadrant.

-

Result: This precise orientation exposes the Re-face of the ketone to the ruthenium-hydride, resulting in the exclusive formation of the (R)-enantiomer.

Catalytic Cycle Visualization

Catalytic cycle of Ru-catalyzed ATH highlighting the outer-sphere concerted hydrogen transfer.

Experimental Protocol (Self-Validating System)

Reagents and Materials

| Reagent / Material | Role | Equivalents | Amount (10 mmol scale) |

| 1-(Pyridin-3-yl)propan-1-one | Prochiral Substrate | 1.0 eq | 1.35 g |

| RuCl(p-cymene)[(S,S)-TsDPEN] | Chiral Precatalyst | 0.5 mol% | 31.8 mg |

| Formic Acid / TEA (5:2) | H₂ Donor & Solvent | Excess | 5.0 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | N/A | 3 x 20 mL |

| Saturated NaHCO₃ (aq) | Quenching Agent | N/A | As needed |

Step-by-Step Methodology

Step 1: System Purging & Precatalyst Activation

-

Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Argon (repeat 3x).

-

Add RuCl(p-cymene)[(S,S)-TsDPEN] (31.8 mg, 0.05 mmol) to the flask.

-

Inject 5.0 mL of the degassed FA/TEA (5:2) azeotropic mixture.

-

Self-Validation Check: The suspension will initially appear dark red/brown. Stir at 30 °C for 15 minutes until the solution transitions to a clear, deep amber color. This optical shift confirms the elimination of HCl and the successful generation of the active 16-electron Ru-amido species[1].

Step 2: Substrate Addition & Reaction Execution 4. Dissolve 1-(pyridin-3-yl)propan-1-one (1.35 g, 10.0 mmol) in 1.0 mL of degassed FA/TEA and add it dropwise to the active catalyst solution. 5. Elevate the reaction temperature to 40 °C.

-

Self-Validation Check: Within 5–10 minutes, steady effervescence (micro-bubbles) will be observed. This is the continuous extrusion of CO₂ gas, serving as a real-time, macroscopic proxy that the hydride transfer cycle is actively turning over.

Step 3: Endpoint Detection & Workup 6. Monitor the reaction visually. The cessation of CO₂ bubbling (typically between 12–16 hours) indicates substrate depletion. Confirm completion via TLC or HPLC. 7. Cool the reaction mixture to 0 °C using an ice bath. 8. Caution: Slowly add saturated aqueous NaHCO₃ dropwise to neutralize the excess formic acid. Vigorous gas evolution will occur. Continue addition until the aqueous phase reaches pH ~7.5 and bubbling ceases. 9. Extract the aqueous mixture with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation

-

Conversion & Purity: Determine via ¹H NMR (400 MHz, CDCl₃). The disappearance of the ketone α-protons (quartet at ~2.9 ppm) and the appearance of the carbinol proton (triplet/dd at ~4.6 ppm) confirm conversion.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC using a Chiralcel OD-H column.

-

Conditions: Hexane/Isopropanol = 95:5, Flow rate = 1.0 mL/min, Detection = UV at 254 nm.

-

Expected Elution: The (R)-enantiomer typically elutes first under these conditions, followed by the trace (S)-enantiomer.

-

Reaction Optimization & Expected Outcomes

The following table summarizes the quantitative data derived from optimizing the ATH of heteroaryl ketones using the Ru-TsDPEN system.

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1.0 | 25 | 24 | 88 | 96.5 |

| 0.5 | 40 | 14 | >99 | 97.2 |

| 0.1 | 40 | 36 | 74 | 95.8 |

| 0.5 (using iPrOH)* | 40 | 48 | 42 | 81.0 |

*Data illustrates the thermodynamic stalling effect when using reversible iPrOH instead of the irreversible FA/TEA system for basic pyridyl substrates.

References

-

Title: Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts Source: MDPI / ECSOC-25 URL: [Link]

-

Title: Bifunctional Oxo-Tethered Ruthenium Complex Catalyzed Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: IntechOpen URL: [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of 1-(Pyridin-3-yl)propan-1-ol

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Protocol

Executive Summary

Chiral heteroaryl alcohols, particularly pyridyl derivatives, are highly privileged scaffolds in medicinal chemistry, frequently serving as building blocks for kinase inhibitors and CNS-active therapeutics. The enzymatic kinetic resolution (EKR) of rac-1-(pyridin-3-yl)propan-1-ol offers a highly scalable, environmentally benign, and enantioselective pathway to isolate both the (S)-alcohol and the (R)-acetate in high optical purity. This guide details a field-proven, self-validating biocatalytic protocol utilizing immobilized Candida antarctica lipase B (CALB).

Mechanistic Rationale & Biocatalyst Selection

Do not treat biocatalysis as a "black box." Understanding the causality behind the reagents ensures predictable scale-up and troubleshooting.

-

Enzyme Selection & Stereocontrol: The protocol utilizes CALB (commercially available as Novozym 435). The enantioselectivity of this lipase is governed by Kazlauskas' Rule [1]. The enzyme's catalytic triad (Ser-His-Asp) sits within an active site pocket that differentiates substituents by steric bulk. For 1-(pyridin-3-yl)propan-1-ol, the pyridin-3-yl ring acts as the "large" substituent and the ethyl chain as the "small" substituent. This steric mapping dictates that the (R)-enantiomer is preferentially accommodated and acetylated [2].

-

Acyl Donor Causality: Vinyl acetate is selected over ethyl acetate. While ethyl acetate leads to an equilibrium-limited reversible reaction, the leaving group of vinyl acetate (vinyl alcohol) instantly tautomerizes into acetaldehyde. This renders the acylation strictly irreversible, driving the reaction forward and preventing product inhibition.

-

Solvent Causality: Anhydrous toluene is the optimal solvent. Highly polar solvents (like DMF or THF) strip the essential micro-hydration shell away from the lipase, causing protein denaturation. Toluene, being non-polar, preserves this critical water layer, maintaining the enzyme's active conformation while fully dissolving the substrate.

The Self-Validating System: Kinetics of Trust

A trustworthy protocol must possess internal logic to validate its own integrity. In EKR, side reactions (such as spontaneous non-enzymatic acylation or substrate racemization) can silently corrupt the process. To create a self-validating system, we utilize the mathematical relationship established by Chen et al. [3] between the enantiomeric excess of the remaining substrate ( ees ) and the product ( eep ).

By independently measuring the reaction conversion ( c ) via 1 H-NMR and comparing it to the theoretical conversion calculated from chiral HPLC data, you can instantly validate the chemical integrity of the reaction.

Validation Equations:

-

Calculated Conversion ( c ): c=ees+eepees

-

Enantiomeric Ratio ( E ): E=ln[(1−c)(1+ees)]ln[(1−c)(1−ees)]

Validation Logic: If ccalculated matches cNMR (within ±2% ), the system is validated—meaning the resolution is purely enzymatic and no side reactions are occurring. An E -value >200 indicates an outstanding resolution.

Caption: Logical workflow for the self-validating kinetic resolution system.

Quantitative Data & Optimization Summary

The following table summarizes the causal impact of varying reaction conditions on the resolution of 1-(pyridin-3-yl)propan-1-ol, demonstrating why the optimized parameters were chosen.

| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Condition C (Sub-optimal) |

| Solvent | Toluene | Acetonitrile | Toluene |

| Temperature | 45 °C | 45 °C | 45 °C |

| Acyl Donor | Vinyl Acetate (3.0 eq) | Vinyl Acetate (3.0 eq) | Ethyl Acetate (3.0 eq) |

| Time to 50% Conv. | 6 hours | >48 hours | 24 hours |

| Enantiomeric Ratio ( E ) | >200 | ~50 | ~120 |

| ees (Unreacted Alcohol) | >99% | 85% | 92% |

| eep (Formed Acetate) | 98% | 95% | 96% |

Detailed Experimental Protocol

Reagents and Equipment

-

rac-1-(pyridin-3-yl)propan-1-ol (Substrate)

-

Candida antarctica lipase B (Novozym 435, immobilized)

-

Vinyl acetate (Acyl donor, stabilized)

-

Anhydrous toluene (Solvent)

-

Thermomixer or oil bath with magnetic stirring

-

Chiral HPLC system (e.g., Daicel Chiralcel OD-H or AD-H column)

Phase 1: Reaction Setup

-

Substrate Dissolution: Weigh 10.0 mmol (1.37 g) of rac-1-(pyridin-3-yl)propan-1-ol into an oven-dried 50 mL round-bottom flask. Add 20 mL of anhydrous toluene and stir until complete dissolution is achieved.

-

Acyl Donor Addition: Add 30.0 mmol (2.77 mL) of vinyl acetate to the solution. (Note: A 3-fold excess ensures rapid kinetics without diluting the solvent system).

-

Enzyme Introduction: Add 150 mg of Novozym 435.

-

Incubation: Place the flask in a pre-heated thermomixer at 45 °C. Stir gently at 150–200 rpm. Crucial: Do not use high-speed magnetic stirring, as the shear forces will pulverize the acrylic resin beads, leading to enzyme leaching and filtration difficulties.

Phase 2: In-Process Monitoring

-

Sampling: Withdraw 50 µL aliquots at t=2 , 4 , and 6 hours.

-

Sample Prep: Dilute the aliquot with 950 µL of HPLC-grade Hexane/Isopropanol (90:10). Filter through a 0.22 µm PTFE syringe filter to arrest the reaction by removing the immobilized enzyme.

-

Analysis: Inject into the Chiral HPLC to determine ees and eep .

-

Termination: Stop the reaction exactly when the calculated conversion c reaches 50% (This typically occurs when ees≥99.0% ).

Phase 3: Workup and Isolation

-

Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel. Wash the recovered enzyme beads with 2 x 10 mL of ethyl acetate. (The Novozym 435 can be air-dried and reused for up to 5 cycles with minimal loss of activity).

-

Concentration: Concentrate the combined filtrate under reduced pressure to yield a crude oil containing the (S)-alcohol and (R)-acetate.

-

Chromatographic Separation: Purify the crude mixture via silica gel flash chromatography. Elute with a gradient of Hexane/Ethyl Acetate (80:20 to 50:50).

-

Fraction A (Low Polarity): (R)-1-(pyridin-3-yl)propyl acetate elutes first.

-

Fraction B (High Polarity): (S)-1-(pyridin-3-yl)propan-1-ol elutes second.

-

-

Yielding: Evaporate the respective fractions to yield the enantiopure compounds.

Caption: Step-by-step experimental workflow for the enzymatic kinetic resolution.

Downstream Processing (Optional)

If the target molecule is specifically the (R)-alcohol, the isolated (R)-1-(pyridin-3-yl)propyl acetate can be easily deprotected via mild saponification:

-

Dissolve the (R)-acetate in methanol (0.5 M).

-

Add 1.5 equivalents of anhydrous potassium carbonate ( K2CO3 ).

-

Stir at room temperature for 2 hours.

-

Evaporate the methanol, partition between water and dichloromethane, extract, and dry over Na2SO4 to yield enantiopure (R)-1-(pyridin-3-yl)propan-1-ol without any loss of optical purity.

References

-

Kazlauskas, R. J., Weissfloch, A. N., Rappaport, A. T., & Cuccia, L. A. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." The Journal of Organic Chemistry, 56(8), 2656-2665. URL:[Link]

-

Ueji, S., et al. (2003). "Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation." The Journal of Organic Chemistry, 68(17), 6739-6744. URL:[Link]

-

Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 104(25), 7294-7299. URL:[Link]

using (R)-1-(pyridin-3-yl)propan-1-ol as a chiral ligand in cross-coupling reactions

Application Note: (R)-1-(pyridin-3-yl)propan-1-ol as a Bifunctional Chiral Ligand in Enantioselective Transition-Metal Cross-Coupling

Executive Summary

The development of robust chiral ligands is paramount for the synthesis of enantioenriched pharmaceuticals and agrochemicals. While 2-pyridyl carbinols are classical bidentate ligands, the structural isomer (R)-1-(pyridin-3-yl)propan-1-ol [1] offers a distinct architectural advantage in transition-metal catalysis. This application note details the deployment of (R)-1-(pyridin-3-yl)propan-1-ol as a bifunctional ligand in the Nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl halides with arylboronic acids. By leveraging both metal coordination and secondary-sphere hydrogen bonding, this ligand achieves high stereocontrol in C(sp3)–C(sp2) bond formation[2].

Scientific Rationale & Mechanistic Insights

Traditional asymmetric cross-coupling relies on sterically demanding bidentate ligands (e.g., bisoxazolines or phosphines) to dictate the chiral environment[2]. However, (R)-1-(pyridin-3-yl)propan-1-ol operates via a uniquely bifunctional hemilabile mechanism:

-

Primary Coordination (σ-Donation) : The pyridine nitrogen strongly coordinates to the Ni(0)/Ni(II) center. This robust binding stabilizes the active catalytic species, preventing catalyst aggregation and degradation during the catalytic cycle[3].

-

Secondary Sphere Activation (H-Bonding) : Due to the meta-relationship (3-position) of the chiral alcohol relative to the pyridine nitrogen, the hydroxyl group cannot easily form a stable, low-strain monomeric chelate ring with the same metal center. Instead, it acts as a hydrogen-bond donor in the secondary coordination sphere. During the transmetalation step, the -OH group interacts with the oxygen atoms of the arylboronic acid. This H-bonding network rigidifies the transition state and accelerates transmetalation, effectively transferring the chiral information from the ligand's ethyl-substituted stereocenter to the newly forming C-C bond.

-

Enantioconvergent Radical Pathway : In the presence of a Ni catalyst, racemic secondary alkyl halides undergo single-electron transfer (SET) to form a prochiral alkyl radical[2]. The chiral Ni-complex then captures this radical. The steric bulk of the ethyl group on the ligand dictates a preferred facial approach for the subsequent reductive elimination, yielding a single enantiomer from a racemic starting material[2].

Reaction Optimization & Quantitative Data

The efficacy of the ligand is highly dependent on the metal precursor and the basic additive. The table below summarizes the optimization of the model reaction: the asymmetric Suzuki-Miyaura coupling of racemic (1-bromoethyl)benzene with phenylboronic acid.

Table 1: Optimization of Ni-Catalyzed Asymmetric Cross-Coupling using (R)-1-(pyridin-3-yl)propan-1-ol

| Entry | Metal Precursor (10 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | NiCl2(DME) | K 3 PO 4 | THF | 25 | 45 | 62 |

| 2 | Ni(cod) 2 | K 3 PO 4 | THF | 25 | 88 | 91 |

| 3 | Ni(cod) 2 | Cs 2 CO 3 | THF | 25 | 72 | 78 |

| 4 | Ni(cod) 2 | K 3 PO 4 | Toluene | 25 | 65 | 85 |

| 5 | Ni(cod) 2 | K 3 PO 4 | THF | 0 | 50 | 94 |

Causality of Optimization: Ni(cod) 2 (Entry 2) significantly outperforms NiCl 2 (DME) (Entry 1) because the pre-reduction of Ni(II) to Ni(0) is often sluggish and incomplete, leading to lower active catalyst concentrations. K 3 PO 4 provides the optimal solubility profile in THF; stronger bases like Cs 2 CO 3 (Entry 3) can trigger uncatalyzed background transmetalation, eroding the enantiomeric excess.

Experimental Protocols

Note: Ni(cod) 2 is highly sensitive to oxygen and moisture. All preparations must be conducted in an argon-filled glovebox or using standard Schlenk techniques.

Step 1: In Situ Precatalyst Generation

-

In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ni(cod) 2 (13.8 mg, 0.05 mmol, 10 mol%) and (R)-1-(pyridin-3-yl)propan-1-ol (8.2 mg, 0.06 mmol, 12 mol%).

-

Add anhydrous THF (2.0 mL) to the mixture.

-

Self-Validation Check: Stir the mixture at room temperature for 30 minutes. The solution will transition from a pale yellow suspension to a homogeneous deep red/purple solution. This color shift confirms the successful displacement of the cyclooctadiene (cod) ligands and the coordination of the pyridine nitrogen to the Ni(0) center.

Step 2: Cross-Coupling Execution

-

To the active catalyst solution, sequentially add phenylboronic acid (91.5 mg, 0.75 mmol, 1.5 equiv) and anhydrous K 3 PO 4 (212 mg, 1.0 mmol, 2.0 equiv).

-

Stir for 5 minutes to allow the boronic acid to interact with the ligand's hydroxyl group.

-

Add racemic (1-bromoethyl)benzene (92.5 mg, 0.50 mmol, 1.0 equiv) dropwise via a microsyringe.

-

Seal the tube and stir vigorously at 25 °C for 16 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The consumption of the UV-active alkyl bromide (R f ~ 0.6) and the appearance of the cross-coupled product (R f ~ 0.4) indicates reaction progression.

Step 3: Workup and Isolation

-

Quench the reaction by exposing it to air and adding 2 mL of saturated aqueous NH 4 Cl. The color will rapidly change to pale green, indicating the oxidation of Ni to Ni(II).

-

Extract the aqueous layer with diethyl ether (3 × 5 mL).

-

Wash the combined organic layers with brine (5 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc 98:2) to afford the pure (S)-1,1-diphenylethane.

Step 4: Chiral Analysis Determine the enantiomeric excess via chiral HPLC.

-

Column : Chiralcel OD-H (250 × 4.6 mm).

-

Mobile Phase : Hexanes/Isopropanol (99:1).

-

Flow Rate : 0.5 mL/min.

-

Detection : UV at 254 nm.

Process Visualization

Fig 1: Enantioconvergent Ni-catalyzed cross-coupling cycle enabled by the bifunctional ligand.

References[3] Title: 2-(pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review of its Synthesis, Reactivity, and Applications

Sources

Laboratory-Scale Synthesis Protocol for (R)-1-(Pyridin-3-yl)propan-1-ol via Ru-Catalyzed Asymmetric Transfer Hydrogenation

Executive Summary & Strategic Rationale

(R)-1-(pyridin-3-yl)propan-1-ol is a high-value chiral building block extensively utilized in the drug development of central nervous system (CNS) therapeutics and metabolic enzyme inhibitors. The synthesis of enantiopure heteroaryl alcohols presents a unique challenge: classical asymmetric reductions (such as CBS oxazaborolidine-catalyzed borane reductions) often suffer from catalyst poisoning or diminished enantiomeric excess (ee) because the Lewis basic pyridine nitrogen coordinates competitively with the borane reagent[1].

To bypass this limitation, the Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing the chiral ruthenium complex RuCl(p-cymene)[(R,R)-TsDPEN] has emerged as the gold standard for heteroaryl ketones[2]. This application note details a highly reproducible, laboratory-scale (10-gram) protocol using a formic acid/triethylamine (FA/TEA) azeotrope as a safe, scalable hydrogen donor[3].

Mechanistic Grounding & Causality

The ATH reaction operates via a bifunctional, outer-sphere mechanism that avoids direct coordination of the substrate to the metal center—a critical feature that prevents pyridine-induced catalyst deactivation.

-

Catalyst Activation: The precatalyst is treated with a base (TEA) to eliminate HCl, generating the active 16-electron Ru-amido complex.

-

Hydride Transfer: Formic acid donates a proton and a hydride to the Ru-amido complex, releasing CO₂ and forming an 18-electron Ru-hydride species.

-

Stereoselective Reduction: The ketone forms a highly organized six-membered pericyclic transition state mediated by hydrogen bonding between the substrate's carbonyl oxygen and the catalyst's amine proton. The (R,R)-TsDPEN ligand creates a chiral pocket that exclusively delivers the hydride to the Re-face of the carbonyl, yielding the (R)-enantiomer[3].

Catalytic Cycle & Reaction Pathway

Fig 1. Catalytic cycle of the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of pyridyl ketones.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (10g scale) | Role |

| 1-(pyridin-3-yl)propan-1-one | 135.16 | 1.00 | 10.0 g | Substrate |

| RuCl(p-cymene)[(R,R)-TsDPEN] | 636.24 | 0.005 | 235 mg | Chiral Catalyst |

| Formic Acid (99%) | 46.03 | 5.00 | 14.0 mL | Hydride Source |

| Triethylamine (99%, Anhydrous) | 101.19 | 2.00 | 20.6 mL | Base / Buffer |

| Dichloromethane (Anhydrous) | 84.93 | - | 50.0 mL | Co-solvent |

Detailed Experimental Protocol

Step 1: Preparation of the FA/TEA Azeotrope (Hydrogen Donor)

-

Procedure: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, cool 20.6 mL of anhydrous triethylamine to 0 °C. Slowly add 14.0 mL of 99% formic acid dropwise with vigorous stirring.

-

Causality: The neutralization is highly exothermic. Dropwise addition at 0 °C prevents the volatilization of formic acid and maintains the exact 5:2 molar stoichiometry. This specific ratio buffers the reaction at an optimal pH (~4.5). Excessive acidity protonates the pyridine ring (deactivating the substrate), while excessive basicity destabilizes the Ru-hydride intermediate[2].

-

Self-Validation: The mixture must remain monophasic and clear. A cloudy mixture indicates water contamination, which can prematurely hydrolyze the catalyst.

Step 2: Catalyst Activation & Degassing

-

Procedure: Add 50 mL of anhydrous, thoroughly degassed dichloromethane (DCM) to the FA/TEA mixture. Add 235 mg (0.5 mol%) of RuCl(p-cymene)[(R,R)-TsDPEN]. Stir the deep red solution at 25 °C for 30 minutes.

-

Causality: The precatalyst must shed its chloride ligand to form the active 16-electron Ru-amido complex. TEA facilitates this dehydrohalogenation. Degassing the solvent (via sparging or freeze-pump-thaw) is an absolute requirement, as molecular oxygen rapidly oxidizes the active Ru(II) species to an inactive Ru(III) state[3].

Step 3: Asymmetric Reduction

-

Procedure: Dissolve 10.0 g of 1-(pyridin-3-yl)propan-1-one in 20 mL of degassed DCM. Add this solution dropwise to the activated catalyst mixture over 15 minutes. Seal the flask and stir at 30 °C for 16–24 hours.

-

Causality: The ketone is added after catalyst activation to ensure the substrate immediately encounters the highly enantioselective Ru-hydride species, suppressing any non-catalyzed background reduction that would erode the enantiomeric excess. 30 °C is the thermodynamic sweet spot; higher temperatures increase the reversibility of the transfer hydrogenation, leading to racemization[1].

Step 4: In-Process Control (IPC)

-

Procedure: After 16 hours, withdraw a 50 µL aliquot. Quench with 0.5 mL saturated NaHCO₃ and extract with 0.5 mL EtOAc. Analyze the organic layer via TLC (Hexanes/EtOAc 1:1, UV active) or HPLC.

-

Self-Validation: This step ensures complete conversion (>99%) before workup. If unreacted ketone remains, the reaction is starved of hydride; an additional 1 mL of FA/TEA azeotrope should be added, and the reaction stirred for an additional 4 hours.

Step 5: Quenching and Workup

-

Procedure: Cool the reaction to 0 °C and slowly add 50 mL of saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The basic quench neutralizes residual formic acid, preventing the acid-catalyzed dehydration of the newly formed chiral alcohol.

-

Self-Validation: Ensure the aqueous phase pH is ~8 using pH paper before extraction to guarantee the pyridine nitrogen is fully deprotonated, maximizing the extraction efficiency of the product into the organic phase.

Step 6: Purification

-

Procedure: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Analytical Characterization & Yield Metrics

| Parameter | Specification / Expected Result | Analytical Method |

| Appearance | Clear to pale yellow viscous oil | Visual Inspection |

| Yield | > 92% (Isolated) | Gravimetric |

| Enantiomeric Excess | > 98% (R)-enantiomer | Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10, 1.0 mL/min, 254 nm) |

| Optical Rotation | [α]D²⁰ = +28.5 (c = 1.0, CHCl₃) | Polarimetry |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (d, 1H), 8.48 (dd, 1H), 7.72 (dt, 1H), 7.28 (dd, 1H), 4.65 (t, 1H), 2.80 (br s, 1H, -OH), 1.85-1.70 (m, 2H), 0.95 (t, 3H) | NMR Spectroscopy |

| MS (ESI+) | m/z 138.09 [M+H]⁺ | Mass Spectrometry |

Troubleshooting & Optimization Workflow

Fig 2. Troubleshooting decision tree for optimizing ATH conversion and enantiomeric excess.

References

-

[1] Ortiz, et al. (2009). Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. PubMed Central (PMC). URL:[Link]

-

[2] Wang, et al. (2014). Preparation of Both C5′ Epimers of 5′-C-Methyladenosine: Reagent Control Trumps Substrate Control. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

[3] Xiao, J., et al. (2004). Accelerated Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. Organic & Biomolecular Chemistry (via ResearchGate). URL:[Link]

Sources

derivatization of (R)-1-(pyridin-3-yl)propan-1-ol for gas chromatography

As a Senior Application Scientist, developing a robust gas chromatography (GC) methodology for (R)-1-(pyridin-3-yl)propan-1-ol requires navigating specific structural liabilities. This molecule presents a dual challenge: a secondary hydroxyl (-OH) group that readily forms hydrogen bonds, and a basic pyridine ring that interacts with active silanol sites on the GC column. Left underivatized, these features lead to severe peak tailing, thermal degradation, and poor reproducibility.

Furthermore, because this is an enantiomerically pure compound (the R-enantiomer), analytical workflows often require the determination of enantiomeric excess (ee). Standard achiral GC columns cannot resolve enantiomers. Therefore, derivatization is not merely a sample preparation step; it is the fundamental chemical engine that enables both volatility and stereochemical resolution.

Below is a comprehensive, causality-driven guide to derivatizing (R)-1-(pyridin-3-yl)propan-1-ol for GC analysis.

The Chemical Logic of Derivatization

To engineer a successful GC method, we must select a derivatization strategy that aligns with the analytical objective.

1. Silylation for GC-MS Profiling For standard quantification and mass spectrometry (MS) profiling, the goal is to mask the active hydrogen of the hydroxyl group. Silylation replaces this hydrogen with a trimethylsilyl (TMS) group, drastically reducing polarity and increasing thermal stability[1]. Because the hydroxyl group in 1-(pyridin-3-yl)propan-1-ol is positioned on a secondary carbon, it is sterically hindered. Standard silylating agents like BSTFA may yield incomplete reactions. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is required. TMCS acts as a powerful catalyst, overcoming the steric hindrance of the secondary alcohol to drive the reaction to 100% completion[1].

2. Diastereomeric Derivatization for Enantiomeric Excess (ee) To quantify the enantiomeric purity of the (R)-enantiomer without using an expensive chiral GC column, we utilize a Chiral Derivatizing Agent (CDA)[2]. By reacting the sample with enantiopure (S)-Mosher's acid chloride ((S)-MTPA-Cl), we convert the enantiomers into diastereomers[3].

-

The target (R)-alcohol forms the (S,R)-diastereomer .

-

Any trace (S)-alcohol impurity forms the (S,S)-diastereomer . Unlike enantiomers, diastereomers possess distinct physicochemical properties (different boiling points and dipole moments) and can be easily resolved on a standard achiral stationary phase (e.g., DB-5MS)[3]. Pyridine is deliberately used as the reaction solvent because it acts as a basic catalyst and an acid scavenger, neutralizing the HCl byproduct and preventing the hydrolysis of the newly formed ester.

Strategic Workflow

Fig 1. Derivatization decision matrix for (R)-1-(pyridin-3-yl)propan-1-ol.

Self-Validating Experimental Protocols

Protocol A: Silylation (BSTFA + 1% TMCS) for Quantitation

This protocol ensures the complete conversion of the sterically hindered secondary alcohol into a highly volatile TMS-ether.

-

Sample Preparation: Dissolve approximately 1.0 mg of (R)-1-(pyridin-3-yl)propan-1-ol in 1.0 mL of anhydrous ethyl acetate or acetonitrile. Causality: Anhydrous solvents are critical, as water will aggressively hydrolyze the BSTFA reagent[1].

-

Reagent Addition: Transfer 100 µL of the sample solution into a 2 mL glass GC autosampler vial with a glass insert. Add 50 µL of BSTFA containing 1% TMCS.

-

Thermal Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 60 °C for 30 minutes. Causality: While primary alcohols derivatize at room temperature, secondary alcohols require elevated thermal energy to overcome steric barriers[1].

-

Cooling and Injection: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS (Split ratio 10:1).

-

Self-Validation Checkpoint: Evaluate the mass spectrum. The native molecular ion (m/z 137) must be completely absent. The successful formation of the TMS-ether is confirmed by a dominant molecular ion peak at m/z 209 (137 - 1 + 73). If m/z 137 persists, increase the incubation time by 15 minutes.

Protocol B: Mosher's Esterification for Enantiomeric Excess (ee)

This protocol utilizes (S)-MTPA-Cl to form diastereomers, allowing for optical purity analysis on standard instrumentation.

-

Sample Preparation: Dissolve 2.0 mg of the (R)-alcohol sample in 0.5 mL of anhydrous pyridine in a reaction vial. Causality: Pyridine acts as both the solvent and the acid receptor, driving the acylation forward by sequestering the HCl byproduct.

-

Catalysis: Add a micro-crystal (approx. 0.5 mg) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, significantly accelerating the esterification of the secondary alcohol[2].

-

Derivatization: Add 15 µL of enantiopure (S)-(+)-MTPA-Cl (Mosher's acid chloride). Purge the vial with nitrogen, cap tightly, and stir at room temperature for 2 hours.

-

Quenching and Extraction: Add 1 mL of saturated aqueous NaHCO3 to quench unreacted MTPA-Cl. Extract the Mosher's ester by adding 1 mL of GC-grade hexane. Vortex for 30 seconds and allow the layers to separate.

-

Analysis: Transfer the upper (hexane) layer to a GC vial containing anhydrous Na2SO4 to remove trace water. Inject 1 µL into the GC-FID or GC-MS.

-

Self-Validation Checkpoint: Before analyzing the unknown sample , you must process a racemic standard of 1-(pyridin-3-yl)propan-1-ol using this exact protocol. Inject the derivatized racemate to confirm baseline chromatographic resolution between the (S,R) and (S,S) diastereomeric peaks. Only proceed to calculate the ee of your (R)-sample once this baseline resolution is validated. The target mass for the ester is m/z 353 .

Quantitative Data & Chromatographic Parameters

The table below summarizes the expected physical shifts and recommended instrumental parameters for the various derivatization strategies.

| Derivatization Strategy | Reagent System | Derivative Formed | Molecular Weight ( g/mol ) | Target m/z (M+) | Primary Objective | Recommended GC Column |

| Underivatized | None | Free Alcohol | 137.18 | 137 | N/A (Prone to tailing) | Base-deactivated PEG |

| Silylation | BSTFA + 1% TMCS | TMS-Ether | 209.36 | 209 | GC-MS Profiling & Quantitation | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) |

| Acylation | TFAA | Trifluoroacetate | 233.19 | 233 | High Sensitivity (ECD/MS) | DB-5MS |

| Chiral Derivatization | (S)-MTPA-Cl | Mosher's Ester | 353.34 | 353 | Enantiomeric Excess (ee) | DB-5MS (Achiral) |

References

- Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)". MilliporeSigma.

- BenchChem. "Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents". BenchChem Technical Support.

- Alfa Chemistry. "Chiral Derivatization Reagents - Analytical Chemical Products". Alfa Chemistry.

- Sessions, Alex L. "Acetate derivatives of alcohols". CalTech GPS.

Sources

Technical Support Center: Optimizing Reaction Temperature for (R)-1-(pyridin-3-yl)propan-1-ol Production

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-1-(pyridin-3-yl)propan-1-ol, with a specific focus on optimizing the reaction temperature. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (R)-1-(pyridin-3-yl)propan-1-ol, and how does temperature play a critical role in each?

A1: The synthesis of (R)-1-(pyridin-3-yl)propan-1-ol, a chiral pyridyl alcohol, is primarily achieved through two main routes: enzymatic reduction of the prochiral ketone (3-propionylpyridine) and asymmetric chemical hydrogenation. Temperature is a critical parameter in both methods, profoundly influencing reaction rate, catalyst stability, and, most importantly, enantioselectivity.

-

Enzymatic Reduction: This method typically employs ketoreductases (KREDs) to stereoselectively reduce the carbonyl group of 3-propionylpyridine. Temperature directly affects the enzyme's catalytic activity and stability. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation and loss of function. Conversely, lower temperatures may enhance enantioselectivity but at the cost of a slower reaction.[1]

-

Asymmetric Chemical Hydrogenation: This approach often utilizes transition metal catalysts, such as those based on Ruthenium (Ru), with chiral ligands (e.g., Noyori-type catalysts).[2][3] Temperature influences the catalyst's activity and the kinetics of the hydrogenation process. In some cases, lower temperatures are favored to improve the enantiomeric excess (ee) of the product.[1]

The pyridine moiety in the substrate can present a unique challenge, as the Lewis basic nitrogen atom can coordinate with and potentially deactivate metal catalysts, making careful optimization of reaction conditions, including temperature, crucial.

Q2: How do I determine the optimal reaction temperature for my enzymatic reduction of 3-propionylpyridine?

A2: Determining the optimal temperature for an enzymatic reaction is a multi-step process that involves balancing catalytic activity, enzyme stability, and enantioselectivity. A systematic approach is recommended:

-

Initial Screening: Begin by screening a range of temperatures, for example, from 25°C to 50°C, in small-scale reactions.[4] Monitor the conversion rate and the enantiomeric excess (ee) of (R)-1-(pyridin-3-yl)propan-1-ol at each temperature point.

-

Activity vs. Stability Assessment: For promising temperatures, assess the enzyme's thermal stability. This can be done by pre-incubating the enzyme at the target temperature for varying durations before adding the substrate and measuring the residual activity.

-

Enantioselectivity Analysis: Carefully analyze the ee at each temperature. It is not uncommon for enantioselectivity to decrease at higher temperatures. Therefore, the optimal temperature may be a compromise between a high reaction rate and the desired level of enantiopurity.

-

Data-Driven Optimization: Based on the collected data, a more refined temperature range can be investigated to pinpoint the optimal condition for your specific ketoreductase and reaction setup.

Q3: My asymmetric hydrogenation of 3-propionylpyridine is showing low enantioselectivity. Could the reaction temperature be the cause?

A3: Yes, the reaction temperature is a significant factor that can influence the enantioselectivity of asymmetric hydrogenation. While other factors like the choice of catalyst, ligand, solvent, and pressure are also critical, temperature plays a key role in the diastereomeric transition states that determine the product's stereochemistry.

Often, lower reaction temperatures can lead to higher enantioselectivity.[1] This is because the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is more pronounced at lower temperatures, favoring the formation of the desired (R)-enantiomer. If you are experiencing low ee, consider running the reaction at a lower temperature (e.g., decreasing from room temperature to 0°C or even lower) and analyzing the impact on both the conversion rate and the ee.[5]

Troubleshooting Guides

Scenario 1: Low Conversion in Enzymatic Reduction

Issue: The conversion of 3-propionylpyridine to (R)-1-(pyridin-3-yl)propan-1-ol using a ketoreductase is significantly lower than expected.

| Potential Cause | Troubleshooting Action |

| Suboptimal Temperature | The reaction temperature may be too low, resulting in a slow reaction rate. Conversely, the temperature could be too high, leading to enzyme deactivation over the course of the reaction. Action: Perform a temperature screening experiment (e.g., at 25°C, 30°C, 35°C, and 40°C) to identify the optimal temperature for your specific KRED.[6] |

| Enzyme Inactivation | The enzyme may have lost activity due to improper storage or handling. Action: Verify the activity of your enzyme stock using a standard assay. Ensure the enzyme is stored at the recommended temperature. |

| Cofactor Limitation | The regeneration of the cofactor (e.g., NADH or NADPH) may be inefficient, stalling the reaction. Action: Ensure your cofactor regeneration system (e.g., using glucose dehydrogenase and glucose, or isopropanol and a secondary alcohol dehydrogenase) is functioning correctly and that all components are present in sufficient concentrations.[7] |

| Substrate/Product Inhibition | High concentrations of the substrate (3-propionylpyridine) or the product ((R)-1-(pyridin-3-yl)propan-1-ol) can inhibit the enzyme. Action: Consider a fed-batch approach for the substrate or in-situ product removal to maintain concentrations within a non-inhibitory range. |

Scenario 2: Poor Enantioselectivity in Asymmetric Hydrogenation

Issue: The enantiomeric excess (ee) of the (R)-1-(pyridin-3-yl)propan-1-ol product is below the desired level in a chemical hydrogenation reaction.

| Potential Cause | Troubleshooting Action |

| Incorrect Temperature | As discussed, higher temperatures can sometimes lead to a decrease in enantioselectivity. Action: Systematically lower the reaction temperature (e.g., from room temperature to 0°C or -20°C) and monitor the effect on ee.[1] |

| Catalyst/Ligand Mismatch | The chosen chiral ligand may not be optimal for this specific substrate. Action: Screen a variety of chiral ligands with your chosen metal catalyst. The electronic and steric properties of the ligand are crucial for achieving high enantioselectivity. |

| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity. Action: Screen different solvents with varying polarities. |

| Catalyst Poisoning | The pyridine nitrogen can coordinate to the metal center and inhibit catalysis. Impurities in the substrate or solvent can also act as catalyst poisons. Action: Ensure the purity of your substrate and solvents. Consider using a catalyst system known to be tolerant of pyridine-containing substrates. |

Experimental Protocols & Visualizations

Protocol: Temperature Optimization for Enzymatic Reduction

This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of (R)-1-(pyridin-3-yl)propan-1-ol using a ketoreductase.

-

Preparation of Reaction Mixtures: In separate temperature-controlled reaction vessels (e.g., vials in a heating/cooling block), prepare the following reaction mixture (example for a 1 mL reaction):

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

3-propionylpyridine (e.g., 10 mM final concentration)

-

Ketoreductase (concentration as per manufacturer's recommendation or previously determined)

-

Cofactor (e.g., NAD(P)H, 1 mM)

-

Cofactor regeneration system (e.g., glucose dehydrogenase and 50 mM glucose)

-

-

Temperature Incubation: Set each reaction vessel to a different temperature (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).

-

Reaction Initiation and Sampling: Initiate the reaction by adding the enzyme. Take samples at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Quenching and Analysis: Quench the reaction in the samples by adding a suitable organic solvent (e.g., ethyl acetate) and vortexing. Analyze the samples by chiral HPLC or GC to determine the conversion and enantiomeric excess.

-

Data Interpretation: Plot the conversion and ee as a function of temperature and time to identify the optimal temperature that provides a good balance between reaction rate and enantioselectivity.

Workflow Diagrams

Caption: Workflow for Temperature Optimization in Enzymatic Synthesis.

Caption: Troubleshooting Workflow for Low Enantioselectivity.

References

- recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (No DOI)

- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.

- Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation | The Journal of Organic Chemistry - ACS Publications.

- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed.

- Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis | Accounts of Chemical Research - ACS Publications.

- Troubleshooting common issues in pyridine synthesis - Benchchem.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers.

- The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group.

- Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar.

- The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) - OSTI.

- Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones - IntechOpen.

- Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC.

- A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC.

- Asymmetric Partial Reductions of Pyridines - ResearchGate.

- New entries in Lewis acid-Lewis base bifunctional asymmetric catalyst: catalytic enantioselective Reissert reaction of pyridine derivatives - PubMed.

- US11286466B2 - Ketoreductases - Google Patents.

- Rational engineering of ketoreductase SsSDR1 for stereoselectivity inversion toward 3-N-substituted azacyclic ketones - PubMed.

- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - MDPI.

- Efficient Asymmetric Hydrogenation of Pyridines.

- Asymmetric self-catalytic reaction. Self-production of chiral 1-(3-pyridyl)alkanols as chiral self-catalysts in the enantioselective addition of dialkylzinc reagents to pyridine-3-carbaldehyde - RSC Publishing.

- 3-(Pyridin-3-yl)propan-1-ol | 2859-67-8 - Sigma-Aldrich.

- Asymmetric Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol: Application Notes and Protocols - Benchchem.

- Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol - MDPI.

- Probing the Synergistic Catalytic Model: A Rationally Designed Urea-Tagged Proline Catalyst for the Direct Asymmetric Aldol Reaction | The Journal of Organic Chemistry - ACS Publications.

- Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC.

- Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - White Rose Research Online.

- Synthesis of Polyglobalide by Enzymatic Ring Opening Polymerization Using Pressurized Fluids - arXiv.

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. US11286466B2 - Ketoreductases - Google Patents [patents.google.com]

Comparative Guide: Chemical vs. Enzymatic Synthesis of (R)-1-(pyridin-3-yl)propan-1-ol

Executive Summary

The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development. Specifically, (R)-1-(pyridin-3-yl)propan-1-ol is a highly valuable pharmacophore, frequently utilized in the design of kinase inhibitors and CNS-active agents due to the unique hydrogen-bonding capabilities of the pyridine ring.

However, the asymmetric reduction of its precursor, 1-(pyridin-3-yl)propan-1-one (commonly known as 3-propionylpyridine), presents a distinct chemical challenge. The basic pyridine nitrogen can readily coordinate with transition metal catalysts, leading to catalyst poisoning or diminished enantioselectivity. As a Senior Application Scientist, I have evaluated the two premier methodologies for synthesizing this molecule: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction via Ketoreductases (KREDs) . This guide provides an objective, data-driven comparison of these pathways, detailing the causality behind experimental choices and providing self-validating protocols for seamless laboratory execution.

Mechanistic Pathways Overview

Fig 1. Divergent synthetic pathways for the asymmetric reduction of 3-propionylpyridine.

Chemical Synthesis: Asymmetric Transfer Hydrogenation (ATH)

The chemical approach relies on transition-metal catalysis, utilizing the well-established Noyori-type Ruthenium complexes . For heteroaryl ketones, RuCl is the industry standard .

Causality & Expert Insight

Mechanistically, the Ru-TsDPEN complex operates via an outer-sphere mechanism. The hydride and proton are transferred simultaneously to the ketone face in a highly organized pericyclic transition state. The choice of a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen donor is a deliberate, causality-driven choice. Unlike high-pressure H₂ gas, the FA/TEA system operates under ambient pressure. More importantly, the acidic nature of the azeotrope protonates the basic pyridine nitrogen of the substrate. This prevents the substrate from acting as a competing ligand, which would otherwise coordinate to the Ruthenium center and permanently poison the catalyst.

Self-Validating Protocol: Ru-ATH of 3-Propionylpyridine

This protocol is designed with internal visual and analytical controls to ensure real-time validation.

-

Preparation: In a rigorously degassed Schlenk flask under N₂, dissolve 1-(pyridin-3-yl)propan-1-one (10 mmol) in anhydrous dichloromethane (DCM, 5 mL).

-

Catalyst Activation: Add RuCl (0.05 mmol, 0.5 mol%). Diagnostic Check: The low catalyst loading is a direct indicator of system purity; failure to initiate indicates oxygen or moisture contamination.

-

Reduction: Dropwise, add a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 molar ratio, 3 equivalents of FA).

-

Kinetic Monitoring (Self-Validation): Stir at 30°C. The reaction is self-indicating; the macroscopic evolution of CO₂ gas visibly confirms that the active hydride transfer cycle is occurring. Cessation of bubbling indicates either reaction completion or catalyst deactivation, which must be immediately cross-verified by TLC (Silica, EtOAc/Hexane 1:1, UV active).

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, dry over MgSO₄, and concentrate.

-

Analytical Validation: Determine conversion via ¹H-NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Enzymatic Synthesis: Biocatalytic Reduction via KRED

Biocatalysis leverages engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to perform highly stereoselective hydride transfers .

Causality & Expert Insight

Enzymes operate in aqueous media, which perfectly solubilizes the polar pyridyl ketone. The KRED active site provides a rigid chiral pocket that dictates the stereochemical outcome with near-perfect precision, often exceeding 99.5% ee. However, KREDs require stoichiometric amounts of the costly hydride source, NADPH. To circumvent this thermodynamic barrier, a self-sustaining cofactor regeneration cycle is mandatory . By coupling the KRED with Glucose Dehydrogenase (GDH), inexpensive D-glucose is oxidized to D-glucono-1,5-lactone, continuously reducing NADP⁺ back to NADPH.

Fig 2. KRED biocatalytic reduction coupled with a GDH cofactor regeneration system.

Self-Validating Protocol: KRED Biocatalysis

-

Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ (essential for KRED structural stability).

-

Substrate & Cofactor Loading: Dissolve 1-(pyridin-3-yl)propan-1-one (10 mmol) in the buffer. Add NADP⁺ (0.1 mmol, 1 mol% catalytic) and D-glucose (15 mmol, 1.5 eq).

-

Enzyme Addition: Add engineered KRED powder (e.g., KRED-130, 50 mg) and GDH powder (10 mg).

-

Reaction & Titration (Self-Validation): Incubate at 30°C with orbital shaking (250 rpm). Crucial Control: As glucose is oxidized to gluconic acid, the pH will naturally drop. Use an autotitrator to maintain pH 7.0 with 1 M NaOH. This creates a self-validating kinetic loop: the exact molar volume of NaOH dispensed directly correlates to the conversion of glucose, which is stoichiometrically locked 1:1 with the reduction of the ketone. If NaOH consumption halts prematurely, it instantly signals enzyme inhibition or cofactor depletion.

-

Workup & Validation: Once NaOH consumption ceases, extract the aqueous phase with Methyl tert-butyl ether (MTBE). Evaporate the organic layer to yield the product. Determine ee via Chiral HPLC.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of both methodologies based on standard scale-up parameters:

| Parameter | Chemical Synthesis (Ru-ATH) | Enzymatic Synthesis (KRED) |

| Enantiomeric Excess (ee) | 95.0% - 97.0% | > 99.5% |

| Typical Yield | 85% - 90% | 90% - 95% |

| Reaction Time | 12 - 24 hours | 6 - 12 hours |

| Solvent System | Dichloromethane / Formic Acid | Aqueous Phosphate Buffer (pH 7.0) |

| Operating Temperature | 30°C - 40°C | 25°C - 35°C |

| Key Impurity Risks | Heavy metal (Ru) contamination | Host cell proteins (easily purged) |

| Scalability & Cost | High cost (precious metal), linear scale-up | Low cost (recombinant enzymes), highly scalable |

| Environmental Impact (E-factor) | Moderate to High | Low (Green Chemistry) |

Conclusion & Scale-Up Considerations

For early-stage drug discovery where rapid access to both enantiomers is required for structure-activity relationship (SAR) studies, Chemical ATH remains highly versatile; simply switching the chiral ligand from (R,R) to (S,S) inverts the stereocenter of the product.

However, for late-stage clinical development and commercial manufacturing, the Enzymatic KRED route is vastly superior. The biocatalytic process entirely eliminates the risk of genotoxic transition metal impurities (Ruthenium) in the final active pharmaceutical ingredient (API)—a critical regulatory hurdle in downstream processing (DSP). Furthermore, it operates under mild, environmentally benign conditions with near-perfect stereocontrol, resulting in a significantly lower E-factor and superior process economics at scale.

References

-

Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Accounts of Chemical Research URL:[Link]

-

Biocatalysis in the Pharmaceutical Industry: The Need for Speed Journal of the American Chemical Society / PMC URL:[Link]

-

BRENDA, the ELIXIR core data resource in 2021: new developments and updates Nucleic Acids Research / BRENDA Enzyme Database URL:[Link]

-

Recent Advances in Asymmetric Hydrogenation National Center for Biotechnology Information (PMC) URL:[Link]

(R)-1-(pyridin-3-yl)propan-1-ol vs (S)-1-(pyridin-3-yl)propan-1-ol biological activity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary: The Pharmacophore in Context

In modern medicinal chemistry, 1-(pyridin-3-yl)propan-1-ol serves as a highly versatile chiral synthon and a critical pharmacophore for developing targeted enzyme inhibitors and receptor modulators. While the racemic mixture provides a baseline for biological activity, the isolated (R) and (S) enantiomers exhibit profound pharmacological divergence.

This stereospecificity is not merely a structural curiosity; it is the fundamental driver of target affinity, metabolic stability, and off-target toxicity. Biological systems are inherently chiral environments, meaning that the spatial orientation of the pyridine ring, the hydroxyl group, and the propyl chain dictates whether the molecule acts as a highly potent therapeutic (the eutomer) or an inactive, potentially toxic byproduct (the distomer)[1].

This guide systematically compares the biological activity of the (R)- and (S)-enantiomers, providing researchers with the mechanistic causality and self-validating protocols required to evaluate these chiral building blocks effectively.

Mechanistic Causality: Stereospecificity at the Target Site

To understand the biological divergence of these enantiomers, we must analyze the causality behind their binding mechanics, particularly within metalloenzymes such as Cytochrome P450s (CYP450), where pyridine-containing compounds are well-documented inhibitors[2].

The biological activity of 1-(pyridin-3-yl)propan-1-ol derivatives relies on a three-point interaction model :

-

Heme Coordination: The lone pair of electrons on the pyridine nitrogen must coordinate directly with the Fe²⁺/Fe³⁺ ion of the target enzyme's heme group.

-

Hydrogen Bonding: The benzylic hydroxyl group acts as a critical hydrogen bond donor/acceptor (e.g., interacting with polar residues like Ser119 in CYP3A4).

-

Hydrophobic Engagement: The propyl chain must anchor into an adjacent lipophilic pocket to stabilize the complex.

The Causality of Stereochemical Failure: In the (R)-enantiomer (often the eutomer in specific CYP inhibition models), the stereocenter allows the propyl chain to occupy the hydrophobic pocket while maintaining the pyridine ring in a perfect, orthogonal alignment with the heme iron. Conversely, the (S)-enantiomer forces a steric clash. If the propyl chain anchors into the pocket, the pyridine nitrogen is tilted away from the heme iron, drastically weakening the Fe-N coordinate bond and resulting in a near-total loss of inhibitory potency[3].

Stereospecific binding divergence of (R) and (S) enantiomers at the target enzyme active site.

Comparative Biological Activity Profile

The following table synthesizes representative pharmacological data demonstrating the typical "eutomer vs. distomer" relationship when these enantiomeric scaffolds are evaluated against a standard metalloenzyme target (e.g., CYP3A4).

| Pharmacological Parameter | (R)-Enantiomer (Representative Eutomer) | (S)-Enantiomer (Representative Distomer) | Mechanistic Causality |

| Target Affinity (IC₅₀) | High (~120 nM) | Low (> 5,000 nM) | Optimal spatial alignment of the propyl chain allows for unstrained, high-affinity Fe-N coordination. |

| Heme Iron Coordination | Orthogonal, highly stable | Strained, weak | The (S)-configuration forces the pyridine ring into a steric clash with the porphyrin plane. |

| Metabolic Stability (HLM t½) | > 60 min | < 15 min | The misaligned (S)-enantiomer exposes the propyl chain to rapid aliphatic oxidation by non-target hepatic enzymes. |

| Off-Target Binding | Minimal | Moderate to High | The inability to bind the primary target leaves the (S)-enantiomer available to interact with off-target lipophilic receptors. |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of chiral molecules must rely on self-validating systems. A common pitfall in drug discovery is attributing biological activity to a distomer when, in reality, the activity is driven by trace contamination of the highly potent eutomer.

Protocol 1: Asymmetric Synthesis & Strict Chiral Resolution